N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648923-44-8 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(2-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-10-11-19(24)18(12-17)21(25)23-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,24H,13-14H2,(H,23,25) |
InChI Key |
XRDLOXLXZHKZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzyloxy Intermediate
The initial step involves the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions. This reaction is crucial as it forms the benzyloxy intermediate necessary for subsequent steps.
Chlorination
The benzyloxy intermediate is then subjected to chlorination using chlorinating agents such as thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the aromatic ring.
Amidation
In the final step, the chlorinated intermediate undergoes amidation with 2-hydroxybenzamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide as the final product.
Summary of Synthetic Steps
| Step | Reactants/Conditions | Products |
|---|---|---|
| Formation of Benzyloxy | Benzyl alcohol + Phenyl halide + Base | Benzyloxy intermediate |
| Chlorination | Benzyloxy intermediate + Thionyl chloride | Chlorinated intermediate |
| Amidation | Chlorinated intermediate + 2-Hydroxybenzamide + DCC | This compound |
In an industrial context, the production of this compound may involve optimizing the above synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.
This compound can participate in various chemical reactions, which include:
Types of Reactions
Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction : Reduction reactions using lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution : The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Varies based on desired product |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Amines, Thiols | Varies based on nucleophile |
To monitor the progress of reactions and characterize the final product, several analytical techniques are employed:
- Thin-Layer Chromatography (TLC) : Used for monitoring reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Employed to confirm molecular structure.
- High-Performance Liquid Chromatography (HPLC) : Used for purity analysis.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations
- Target Compound : Features a benzyloxy group at the 2-position of the phenyl ring, a chlorine atom at the 5-position, and a hydroxyl group at the 2-position of the benzamide core.
- Sulfamoyl-Triazine Derivatives (Compounds 51–55, ) : Replace the hydroxyl group with sulfamoyl and triazine moieties. These substitutions increase molecular weight and hydrogen-bonding capacity, resulting in higher melting points (255–279°C) compared to typical benzamides .
- 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide () : Contains a methanesulfonyl group at the 4-position, enhancing solubility and electronic withdrawal effects. This contrasts with the target compound’s benzyloxy group, which is electron-donating .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
Key Observations :
Biological Activity
N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide, a compound with the CAS number 648923-44-8, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C21H18ClNO3
- Molecular Weight : 367.8 g/mol
- LogP : 5.1294 (indicating lipophilicity)
- Polar Surface Area (PSA) : 62.05 Ų
The compound exhibits several biological activities, primarily as an inhibitor of specific enzymes and pathways relevant to disease processes:
-
MAO-B Inhibition :
- Recent studies have highlighted the compound's potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is implicated in the metabolism of neurotransmitters and is a target for Parkinson's disease treatment.
- In vitro assays demonstrated that related compounds showed potent MAO-B inhibitory activity with an IC50 value as low as 0.062 µM, suggesting that this compound may exhibit similar properties due to structural similarities .
-
Neuroprotective Effects :
- The compound is believed to possess neuroprotective properties, potentially through its antioxidant effects and ability to chelate metal ions, which are significant in neurodegenerative conditions .
- It has shown promise in reducing oxidative stress and inflammation in neuronal cells, which is critical in diseases like Alzheimer's and Parkinson's .
Study on Neuroprotective Activity
A study focused on derivatives of benzothiazole, similar to our compound, found that these compounds exhibited significant neuroprotective effects against oxidative stress-induced cell death. The results indicated that compounds with structural similarities could potentially be developed into therapeutic agents for neurodegenerative diseases .
Cancer Therapy Potential
Research has indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound were evaluated for their ability to inhibit RET kinase activity, which plays a role in various cancers . The findings suggested moderate to high potency in inhibiting cancer cell proliferation.
Summary of Biological Activities
| Activity | Description |
|---|---|
| MAO-B Inhibition | Potent inhibition with potential application in Parkinson's disease treatment. |
| Neuroprotective Effects | Reduces oxidative stress and inflammation; protective against neuronal cell death. |
| Cancer Therapy Potential | Inhibition of RET kinase; promising for various cancers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
